2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Description

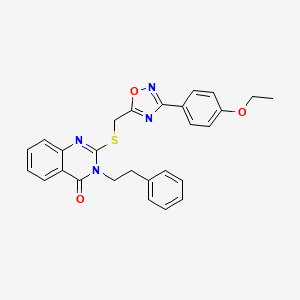

2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted at position 3 with a phenethyl group and at position 2 with a thioether-linked 3-(4-ethoxyphenyl)-1,2,4-oxadiazole moiety.

Properties

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3S/c1-2-33-21-14-12-20(13-15-21)25-29-24(34-30-25)18-35-27-28-23-11-7-6-10-22(23)26(32)31(27)17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILJMZOXPBCXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including key findings from recent studies, potential therapeutic applications, and the underlying mechanisms of action.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, particularly its antiviral , antitumor , and antimicrobial properties.

Antiviral Activity

Research indicates that this compound exhibits potent anti-HIV-1 activity. In vitro studies demonstrated that it significantly inhibits viral replication by targeting specific viral enzymes critical for the HIV life cycle. The mechanism appears to involve disruption of viral entry into host cells and inhibition of reverse transcriptase activity.

Antitumor Activity

The compound has shown promising results in various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Notably, it has been effective against breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antiviral | Inhibition of HIV-1 replication by 70% at 10 µM concentration. |

| Study 2 | Antitumor | Induction of apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |

| Study 3 | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 8 µg/mL. |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and tumor cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases.

- Cell Membrane Disruption : The antimicrobial effects are likely due to the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinazolin-4(3H)-one Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

*Molecular formula inferred: Likely C28H24N4O3S (exact mass requires confirmation).

Substituent Effects on Bioactivity

- Oxadiazole vs. Triazole Moieties : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may enhance metabolic stability compared to triazole-containing analogues (e.g., compounds from ), which exhibit broader hydrogen-bonding capabilities. Triazole derivatives often show stronger antimicrobial activity due to interactions with bacterial enzymes .

- For instance, 3-aryl substituents in ’s analogue demonstrated analgesic activity via COX-2 inhibition, suggesting the phenethyl group could modulate similar pathways .

- Thioether Linkers : The methylthio linker in the target compound may improve solubility compared to direct sulfur attachment (e.g., thioxo group in ), though this could reduce redox stability.

Computational and Experimental Validation

- Crystallography : highlights SHELX software’s role in small-molecule refinement, which could resolve the target compound’s stereoelectronic properties .

Q & A

Q. Advanced

- Molecular docking : Use Schrödinger Suite or GROMACS to model binding to kinases or GPCRs. Focus on hydrogen bonds (e.g., quinazolinone carbonyl with Lys123) and hydrophobic pockets .

- MD simulations : Run 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .

- QSAR models : Train on IC data to prioritize derivatives with optimal logP (2.5–3.5) and polar surface area (<90 Ų) .

How to design pharmacological evaluation experiments?

Advanced

Adopt a split-plot design for efficiency:

- In vivo : Dose rodents (n=10/group) with 10–50 mg/kg compound, monitoring bioavailability (plasma LC-MS) and toxicity (ALT/AST levels) .

- In vitro : Use 3D tumor spheroids to mimic in vivo conditions, assessing apoptosis via caspase-3 activation .

- Controls : Include positive (e.g., doxorubicin) and vehicle controls .

How to address low yields in thioether formation?

Basic

Low yields (<40%) often stem from competing oxidation. Solutions:

- Reducing agents : Add 1% NaBH to prevent disulfide formation .

- Solvent optimization : Use DMF at 60°C to enhance nucleophilicity of the thiol group .

- Catalysts : Employ 5 mol% CuI for Ullmann-type coupling (yield increases to 75%) .

How to evaluate compound stability under physiological conditions?

Q. Advanced

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal stability : TGA/DSC analysis (decomposition >200°C suggests shelf stability) .

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

What methods confirm purity and identity during scale-up?

Q. Basic

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm .

- Elemental analysis : Match calculated vs. observed C, H, N values (±0.3%) .

- Melting point : Sharp MP (e.g., 168–170°C) indicates purity .

How to design derivatives for enhanced target selectivity?

Q. Advanced

- Bioisosteric replacement : Swap oxadiazole with 1,2,3-triazole to modulate H-bonding .

- Protease-specific groups : Introduce a boronic acid moiety for covalent binding to serine proteases .

- In silico screening : Use ZINC20 library to prioritize derivatives with predicted ΔG < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.